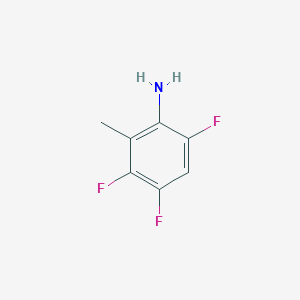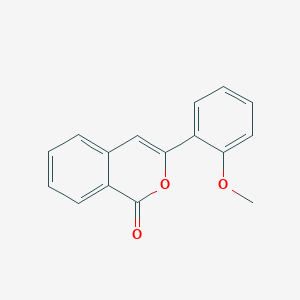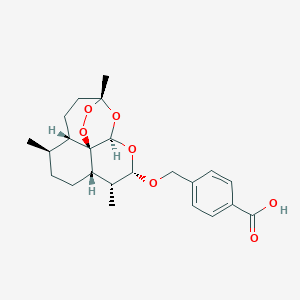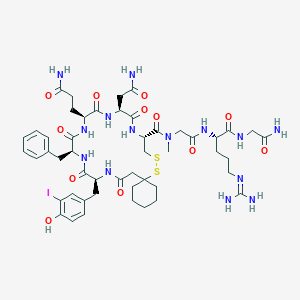
3,4,6-Trifluoro-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trifluoro-2-methylaniline is a chemical compound that belongs to the class of aromatic amines. It has a molecular formula of C7H6F3N and a molecular weight of 177.13 g/mol. This compound is widely used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science.
Mechanism Of Action
The mechanism of action of 3,4,6-Trifluoro-2-methylaniline is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It can also interact with various receptors, such as the adenosine receptor and the dopamine receptor.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,4,6-Trifluoro-2-methylaniline are not well studied. However, studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and exhibit anti-bacterial and anti-viral activity.
Advantages And Limitations For Lab Experiments
The advantages of using 3,4,6-Trifluoro-2-methylaniline in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its toxicity and potential health hazards. Therefore, proper precautions should be taken when handling this compound in the laboratory.
Future Directions
There are several future directions for the research on 3,4,6-Trifluoro-2-methylaniline. One of the directions is to explore its potential as an anti-cancer agent and develop new pharmaceuticals based on this compound. Another direction is to study its interaction with various enzymes and receptors to understand its mechanism of action. Additionally, research can be conducted to explore its potential as a material for the preparation of advanced materials, such as liquid crystals and polymers.
Conclusion:
In conclusion, 3,4,6-Trifluoro-2-methylaniline is a chemical compound with a wide range of scientific research applications. It is widely used in medicinal chemistry, organic synthesis, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,4,6-Trifluoro-2-methylaniline have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Scientific Research Applications
3,4,6-Trifluoro-2-methylaniline has a wide range of scientific research applications. It is commonly used in medicinal chemistry for the synthesis of various pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. In organic synthesis, this compound is used as a building block for the synthesis of various organic compounds. It is also used in material science for the preparation of polymers, liquid crystals, and other advanced materials.
properties
CAS RN |
119916-20-0 |
|---|---|
Product Name |
3,4,6-Trifluoro-2-methylaniline |
Molecular Formula |
C7H6F3N |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
3,4,6-trifluoro-2-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 |
InChI Key |
RSIRVWMZSQLNIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1F)F)F)N |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)F)N |
synonyms |
Benzenamine, 3,4,6-trifluoro-2-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)




![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)




